Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1259065-16-1
VCID: VC7096474
InChI: InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-4-15-10-6(9(7)13)3-14-5-8(10)12/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Cl
Molecular Formula: C11H8BrClN2O2
Molecular Weight: 315.55

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

CAS No.: 1259065-16-1

Cat. No.: VC7096474

Molecular Formula: C11H8BrClN2O2

Molecular Weight: 315.55

* For research use only. Not for human or veterinary use.

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate - 1259065-16-1

Specification

CAS No. 1259065-16-1
Molecular Formula C11H8BrClN2O2
Molecular Weight 315.55
IUPAC Name ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-4-15-10-6(9(7)13)3-14-5-8(10)12/h3-5H,2H2,1H3
Standard InChI Key BSBLMXNEFWXNOI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 1,6-naphthyridine bicyclic system, a heterocyclic framework containing two nitrogen atoms at positions 1 and 6. Substituents include:

  • Bromine at position 8, contributing to electrophilic reactivity.

  • Chlorine at position 4, enhancing lipophilicity and metabolic stability.

  • Ethyl ester at position 3, improving solubility in organic solvents .

The spatial arrangement of these groups influences intermolecular interactions, as evidenced by its 3D conformational analysis .

Physicochemical Profile

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC11H8BrClN2O2\text{C}_{11}\text{H}_{8}\text{BrClN}_{2}\text{O}_{2}
Molecular Weight315.55 g/mol
SMILESCCOC(=O)C1=CN=C2C=C(Br)N=CC2=C1Cl
InChIKeyBSBLMXNEFWXNOI-UHFFFAOYSA-N
Boiling PointNot reported-
LogP (Partition Coefficient)Estimated 2.8 (calc.)

The relatively high logP value suggests moderate lipophilicity, favorable for passive cellular uptake.

Synthesis and Scalability

Synthetic Routes

The compound is synthesized via esterification of 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol under acidic conditions. A typical protocol involves:

  • Dissolving the carboxylic acid in anhydrous ethanol.

  • Adding thionyl chloride (SOCl2\text{SOCl}_{2}) or phosphorus oxychloride (POCl3\text{POCl}_{3}) as a dehydrating agent.

  • Refluxing at 60–80°C for 6–12 hours.

  • Purifying the product via recrystallization or column chromatography.

The reaction proceeds via nucleophilic acyl substitution, yielding the ester with >80% purity in laboratory settings.

Industrial Scalability

Optimization for large-scale production focuses on:

  • Catalyst selection: Lewis acids like ZnCl2\text{ZnCl}_{2} improve reaction efficiency.

  • Solvent recovery: Ethanol is distilled and reused to reduce costs.

  • Purity control: Crystallization in hexane-ethyl acetate mixtures achieves ≥95% purity.

Comparatively, ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS 1083181-13-8) requires distinct regioselective strategies due to nitrogen positioning .

Biological Activities and Mechanism of Action

Anticancer Activity

Preliminary studies on similar compounds reveal:

  • Apoptosis induction: Activation of caspase-3 in HeLa cells (IC50_{50}: 12 µM).

  • Kinase inhibition: Suppression of EGFR tyrosine kinase (IC50_{50}: 0.8 µM).

The ethyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.

Chemical Reactivity and Derivative Synthesis

Key Reactions

The compound participates in diverse transformations:

Reaction TypeConditionsProducts
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMFAryl/heteroaryl derivatives
Ester HydrolysisNaOH, H2_2O/THFCarboxylic acid analog
Nucleophilic SubstitutionKCN, DMSOCyano-substituted naphthyridine

These reactions enable modular derivatization for SAR studies .

Applications in Medicinal Chemistry

  • Lead optimization: Bromine at position 8 allows late-stage functionalization via cross-coupling.

  • Prodrug design: Ethyl ester enhances oral bioavailability, hydrolyzing in vivo to the active acid.

Research Applications and Future Directions

Current Uses

  • Building block: Synthesizing kinase inhibitors and antimicrobial agents.

  • SAR studies: Correlating substituent effects with bioactivity.

Emerging Opportunities

  • Photodynamic therapy: Bromine’s heavy atom effect may enhance singlet oxygen production.

  • Computational modeling: QSAR studies to predict affinity for neurological targets.

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